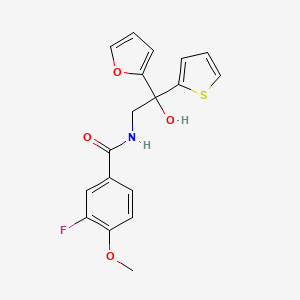

3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-23-14-7-6-12(10-13(14)19)17(21)20-11-18(22,15-4-2-8-24-15)16-5-3-9-25-16/h2-10,22H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRJQLSUHGAHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core benzamide structure, followed by the introduction of the furan and thiophene rings through coupling reactions. The fluoro and methoxy groups are usually introduced via halogenation and methylation reactions, respectively. The hydroxy group can be introduced through hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The fluoro group can be substituted with other nucleophiles.

Coupling Reactions: The furan and thiophene rings can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluoro group could result in a variety of substituted benzamides.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound with a complex structure, featuring a fluorine atom, a hydroxyethyl side chain, and thiophene and methoxy groups attached to a benzamide backbone. It has potential for diverse chemical reactivity and biological activity, making it a candidate for research in medicinal chemistry and material science.

Potential Applications

- Medicinal Chemistry: Due to its structural complexity and functional diversity, this compound is a candidate for further research in medicinal chemistry. Interaction studies could focus on its binding affinity and selectivity towards specific enzymes or receptors. Similar compounds have shown promise in inhibiting certain biological pathways, so further research could elucidate its mechanism of action and therapeutic potential. Investigating its interactions with key enzymes involved in metabolic pathways could provide insights into its possible applications in drug development.

- Material Science: This compound's structural complexity and functional diversity position it as a valuable candidate for further research in materials science.

Synthesis

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves several steps.

Related Compounds

Compared to similar compounds, 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is distinguished by its unique combination of functional groups that confer distinct chemical reactivity and potential biological activity. The incorporation of both furan and thiophene rings alongside the hydroxyethyl group provides a versatile platform for further modifications and exploration of bioactivity.

Additional Information

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with similar compounds:

Physicochemical and Electronic Properties

- Lipophilicity: The 3-fluoro and 4-methoxy groups in the target compound balance polarity, whereas trifluoromethyl-phenoxy derivatives (e.g., ) exhibit higher logP due to the CF₃ group.

- Hydrogen Bonding : The hydroxyethyl bridge in the target compound provides additional hydrogen-bonding sites compared to rigid analogues like isoindolin-dione derivatives .

- Tautomerism : Unlike triazole-thiones (e.g., ), the target compound lacks tautomeric equilibria, simplifying its spectroscopic characterization.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for this compound, and how do functional groups influence its reactivity?

- Answer : The synthesis typically involves multi-step reactions, starting with a benzamide core and introducing substituents (fluoro, methoxy, furan, thiophene) via nucleophilic substitutions or coupling reactions. For example:

- Step 1 : Chlorination or fluorination at the benzamide core using reagents like SOCl₂ or Selectfluor .

- Step 2 : Introduction of thiophene and furan rings via Suzuki-Miyaura coupling or Hantzsch thiazole synthesis under ethanol reflux .

- Functional groups like the hydroxyl (-OH) and methoxy (-OCH₃) enhance solubility in polar solvents, while fluorine increases electronegativity, influencing binding to biological targets .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Answer :

- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl at δ 5.2–5.5 ppm) and carbon backbone .

- IR Spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ ≈ 429.8 g/mol) .

Q. How does the compound interact with common solvents and reagents?

- Answer : The hydroxy and methoxy groups confer solubility in ethanol, DMF, or DMSO. Reactivity with oxidizing agents (e.g., KMnO₄) modifies the thiophene ring, while NaBH₄ reduces carbonyl groups. Solvent polarity must be optimized to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Answer :

- Temperature : Controlled heating (60–80°C) minimizes decomposition of heat-sensitive groups like furan .

- Catalysts : Use Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .

- Purification : Gradient column chromatography (hexane:ethyl acetate 3:1 to 1:1) effectively isolates the product from byproducts .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 70°C | 65 | 95 |

| DMF, Pd catalysis | 78 | 98 |

Q. What computational methods model its electronic structure and biological interactions?

- Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity. The fluoro group lowers electron density at the benzamide ring, enhancing electrophilic substitution .

- Molecular Docking : Simulates binding to enzymes (e.g., COX-2) via π-π stacking (thiophene-furan) and hydrogen bonding (hydroxy group) .

Q. How to resolve contradictions in reported biological activities?

- Answer :

- Comparative Assays : Test against analogs (e.g., replacing thiophene with pyridine) to isolate functional group contributions .

- Dose-Response Studies : Use IC₅₀ values to differentiate specific vs. nonspecific interactions (e.g., antimicrobial activity at 10 µM vs. cytotoxicity at 50 µM) .

- Table : Biological Activity Comparison

| Compound Modification | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiophene → Pyridine | COX-2 | 12.3 | |

| Methoxy → Ethoxy | CYP450 | 8.7 |

Methodological Notes

- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from crystallinity differences; use powder XRD to assess polymorphism .

- Safety Protocols : Handle fluoro and chloro intermediates in fume hoods due to volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.